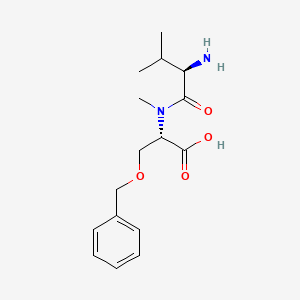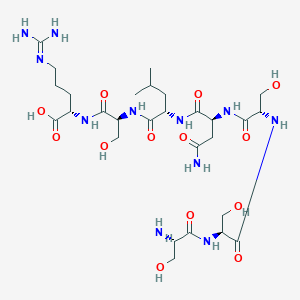![molecular formula C13H11N3OS B14190097 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 917907-37-0](/img/structure/B14190097.png)
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with an amino group and a phenol group attached to it. The presence of these functional groups makes it a versatile molecule for chemical modifications and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
科学研究应用
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Thieno[2,3-d]pyrimidines: Similar to the compound , these molecules also exhibit potential anticancer properties.
Uniqueness
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a versatile compound in various applications.
属性
CAS 编号 |
917907-37-0 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC 名称 |
2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-18-13-11(8)12(14-7-15-13)16-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,14,15,16) |
InChI 键 |
VNJGHIWUWUSBPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)



![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)




![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)




